molecular formula C6H8N2OS B13813748 N-(thiazol-2-ylmethyl)acetamide

N-(thiazol-2-ylmethyl)acetamide

Cat. No.: B13813748
M. Wt: 156.21 g/mol
InChI Key: IEPKHZOHORIWKU-UHFFFAOYSA-N
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Description

Historical Development and Significance of Thiazole-Containing Compounds in Chemical Biology Research

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the field of chemical biology and medicinal chemistry. tandfonline.comnih.gov Its unique electronic properties and ability to engage in various chemical interactions have made it a "privileged scaffold"—a molecular framework that is frequently found in biologically active compounds. nih.gov Historically, the thiazole moiety's importance was cemented by its presence in essential biomolecules like Vitamin B1 (thiamine). tandfonline.com

Over the decades, research has revealed the thiazole nucleus in a vast array of natural products and synthetic molecules with a broad spectrum of therapeutic applications. smolecule.comnih.gov Thiazole derivatives are integral to numerous clinically approved drugs, demonstrating activities as anticancer, anti-HIV, anti-inflammatory, and antimicrobial agents. nih.govnih.gov The aromaticity of the thiazole ring allows it to participate in pi-stacking interactions, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors, enabling these molecules to bind effectively to biological targets like enzymes and receptors. tandfonline.comsmolecule.com This versatility has driven continuous interest from chemists in synthesizing and modifying thiazole-containing compounds to explore new therapeutic avenues and to understand fundamental biological processes. smolecule.comnih.gov

Academic Rationale for Focused Investigation of N-(thiazol-2-ylmethyl)acetamide as a Probe Molecule

In the vast landscape of thiazole derivatives, relatively simple structures are often selected as "probe molecules" for foundational research. This compound serves as a prime example of such a molecule. The academic rationale for its focused investigation lies in its archetypal structure, which combines the biologically significant thiazole ring with a flexible acetamide (B32628) side chain through a methylene (B1212753) linker.

Overview of Research Directions and Methodologies Applied to this compound

Research on this compound and its analogues primarily encompasses synthesis and structural characterization to provide a detailed understanding of its chemical and physical properties.

Synthesis: The primary synthetic route to this compound involves the acetylation of its corresponding amine precursor, 2-(aminomethyl)thiazole. A standard laboratory method is the nucleophilic acyl substitution reaction where 2-(aminomethyl)thiazole is treated with an acetylating agent like acetyl chloride in an anhydrous solvent. smolecule.com Modern variations may employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) to facilitate more efficient amide bond formation. smolecule.com

Structural Characterization: X-ray crystallography is a powerful methodology used to determine the precise three-dimensional structure of molecules. While specific crystallographic data for this compound is not publicly available, the analysis of the closely related compound, N-(thiazol-2-yl)acetamide (which lacks the methylene bridge), provides a clear example of the detailed findings generated by this technique. nih.govresearchgate.net Such studies confirm bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the molecule's behavior in a biological context. nih.gov The crystal structure of N-(thiazol-2-yl)acetamide reveals that the molecules are stabilized by intermolecular hydrogen bonds. nih.govresearchgate.net

The data tables below present the crystallographic findings for N-(thiazol-2-yl)acetamide , illustrating the type of detailed information obtained in such research.

Disclaimer: The following data tables pertain to the chemical compound N-(thiazol-2-yl)acetamide , a structurally similar analogue of this compound. This information is presented to illustrate the detailed research findings and methodologies common in the study of this class of compounds.

Table 1: Crystal Data and Structure Refinement for N-(thiazol-2-yl)acetamide nih.govresearchgate.net

Table 2: Hydrogen-Bond Geometry (Å, °) for N-(thiazol-2-yl)acetamide researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-thiazol-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-5(9)8-4-6-7-2-3-10-6/h2-3H,4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPKHZOHORIWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for the N-(thiazol-2-ylmethyl)acetamide Scaffold

The construction of the this compound molecule is centered around the formation of a stable amide bond between a thiazole-containing amine and an acetyl group.

The classical approach to synthesizing this compound and its analogs typically involves the reaction of an amine with an acylating agent. A foundational method is the acylation of 2-(aminomethyl)thiazole with acetyl chloride. This reaction, a nucleophilic acyl substitution, proceeds by the attack of the primary amine on the electrophilic carbonyl carbon of the acetyl chloride. To prevent unwanted side reactions, this is often carried out in a dry solvent like acetone. smolecule.comnih.govresearchgate.net

Optimization of these traditional pathways has focused on improving yields and simplifying purification. The use of coupling agents represents a significant refinement. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt) are employed to activate the carboxylic acid (acetic acid), facilitating a more efficient and milder amide bond formation with the thiazole (B1198619) amine. smolecule.comgoogle.com This approach often leads to higher yields, as demonstrated in the synthesis of related acetamide (B32628) derivatives. smolecule.com

Reagent 1Reagent 2Coupling Agent/ConditionsProductYieldReference
2-AminothiazoleAcetyl chlorideDry acetone, refluxN-(thiazol-2-yl)acetamide- nih.govresearchgate.net
2-AminothiazolemethylamineAcetic acid derivativeEDC/HOBt, DCMCoumarin-thiazole acetamide hybrids>70% smolecule.com
AmineCarboxylic AcidEDC HCl, THF/NMPN-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide>80% google.com

In line with the growing emphasis on environmental responsibility in chemical synthesis, green chemistry principles have been increasingly applied to the production of thiazole-containing compounds. bohrium.com These strategies aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. bohrium.comresearchgate.netmdpi.combohrium.com

Key green approaches applicable to the synthesis of the this compound scaffold include:

Use of Green Solvents: Replacing conventional volatile organic compounds with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG). bohrium.com

Green Catalysts: Employing reusable catalysts, such as magnetic nanoparticles or biocatalysts, to enhance reaction rates and selectivity. bohrium.com For instance, nanochitosan has been effectively used in the synthesis of 2-aminothiazoles, achieving excellent yields. bohrium.com

Microwave and Ultrasound Irradiation: These techniques can significantly shorten reaction times, increase yields, and improve the selectivity of reactions compared to conventional heating methods. bohrium.comsioc-journal.cn

To enhance synthetic efficiency, one-pot and cascade reactions have been developed for thiazole synthesis. These methods combine multiple reaction steps into a single procedure without isolating intermediates, saving time, resources, and reducing waste. ekb.egrsc.org

One such efficient procedure involves a one-pot, three-component reaction. For example, α-bromoketones, thiourea, and acetic anhydride (B1165640) can be reacted together under microwave irradiation to produce 2-acetamide-thiazole derivatives in a short amount of time with a simple work-up. sioc-journal.cn Another multicomponent approach involves the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds under neat (solvent-free) conditions, which is an environmentally friendly process. acgpubs.org These modular strategies allow for the rapid assembly of complex thiazole derivatives from simple and readily available starting materials. rsc.orgnih.gov

Strategies for Chemical Derivatization and Analog Generation

The this compound scaffold provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships.

The thiazole ring is a common target for derivatization to generate a wide array of analogs. Substituents can be introduced at various positions on the ring to modulate the molecule's properties.

A prominent method for modifying the thiazole ring is through cross-coupling reactions, such as the Suzuki coupling. This palladium-catalyzed reaction allows for the introduction of aryl groups onto the thiazole core. For example, N-(6-bromo-benzothiazol-2-yl)acetamide can be coupled with various aryl boronic acids or esters to yield a series of N-(6-aryl-benzothiazol-2-yl)acetamides. nih.govresearchgate.net This highlights a powerful strategy for creating libraries of analogs with diverse aromatic substituents.

Another strategy involves building the substituted thiazole ring from scratch. For instance, derivatives of N-(4-phenylthiazol-2-yl)acetamide have been synthesized, where the phenyl group is introduced as part of the starting materials before the final acylation step. nih.govijcce.ac.ir

Parent ScaffoldReaction TypeReagentsModificationReference
N-(6-bromobenzo[d]thiazol-2-yl)acetamideSuzuki Cross-CouplingPhenyl boronic acids, Pd(0) catalystAryl group at position 6 nih.govresearchgate.net
2-amino-4-(3-aminophenyl)thiazoleAcylationAcylating agentAminophenyl group at position 4 nih.gov
4-(4-Chlorophenyl)thiazol-2-amineAcylation2-Phenylacetamide derivativeChlorophenyl group at position 4 ijcce.ac.ir

The acetamide portion of this compound offers another key site for chemical modification. Altering the acyl group or the nitrogen substituent can significantly impact the compound's characteristics.

Variations can be introduced by replacing the acetyl group with other acyl groups. This is typically achieved by using different acyl chlorides or carboxylic acids in the amide bond formation step. For example, instead of acetyl chloride, benzoyl chloride can be used to generate N-(thiazol-2-ylmethyl)benzamide analogs. nih.gov

Furthermore, the amide nitrogen itself can be substituted, or the entire acetamide linker can be elongated or made more complex. In the synthesis of certain complex derivatives, the acetamide nitrogen is part of a larger heterocyclic system or bears additional substituents. google.com For instance, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives have been synthesized, which feature a more elaborate group attached to the acetamide nitrogen. ijcce.ac.ir Similarly, the synthesis of coumarylthiazole-substituted acetamides demonstrates the use of the acetamide as a linker to connect different molecular fragments. researchgate.net

Substituent Effects on the Methyl Linker

The methyl linker in this compound, the -CH₂- group situated between the thiazole ring and the amide nitrogen, is a key structural feature. Its reactivity is fundamentally influenced by the electronic properties of the adjacent thiazole ring. The thiazole ring is known to be electron-withdrawing, a property that can significantly affect the chemical behavior of the neighboring methylene (B1212753) group.

Theoretical Influence of Substituents:

The protons on the methylene linker are expected to be acidic due to the inductive electron-withdrawing effect of the attached thiazole heterocycle. This effect stabilizes the potential conjugate base (carbanion) that would form upon deprotonation. The degree of this acidity, and thus the propensity of the methyl linker to undergo certain chemical transformations, would be modulated by substituents on the thiazole ring.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups on the thiazole ring are predicted to enhance the electron-withdrawing nature of the ring. This would increase the acidity of the methylene protons, making them more susceptible to deprotonation by a base. This could facilitate reactions such as alkylations or aldol-type condensations at the methyl linker position.

Anticipated Chemical Transformations:

While specific experimental studies on this compound are lacking, transformations of similar methylene groups adjacent to heterocyclic rings suggest potential reactions. These could include:

Oxidation: The methylene group could potentially be oxidized to a carbonyl group (ketone), leading to the formation of an N-(thiazole-2-carbonyl)acetamide derivative. The feasibility of this reaction would depend on the choice of oxidizing agent and the electronic nature of the substituted thiazole ring.

Halogenation: Radical halogenation at the methylene position could be possible, although selectivity might be an issue.

Deprotonation-Functionalization: As discussed, deprotonation could pave the way for introducing various functional groups onto the linker.

Data on Substituent Effects:

A thorough search of chemical databases and scientific literature did not yield specific experimental data or quantitative studies (e.g., pKa values, reaction rates) that detail the effects of different thiazole substituents on the reactivity of the methyl linker in this compound. The table below is therefore a theoretical projection based on general chemical principles, illustrating the expected impact of substituents on the acidity of the methylene protons.

Table 1: Predicted Substituent Effects on the Acidity of the Methyl Linker Protons in this compound Derivatives

Substituent on Thiazole RingElectronic EffectPredicted Effect on Methylene (-CH₂-) Proton Acidity
-NO₂ (Nitro)Strong Electron-WithdrawingSignificant Increase
-CN (Cyano)Strong Electron-WithdrawingIncrease
-Cl (Chloro)Inductive Electron-WithdrawingModerate Increase
-H (Unsubstituted)Neutral ReferenceBaseline
-CH₃ (Methyl)Weak Electron-DonatingDecrease
-OCH₃ (Methoxy)Electron-Donating (Resonance)Decrease

This table is a theoretical representation and is not based on published experimental data for this specific compound.

Further experimental research is required to validate these predictions and to fully explore the synthetic utility and chemical transformations of the methyl linker in this class of compounds.

Structure Activity Relationships Sar and Structural Elucidation

Rational Design Principles for N-(thiazol-2-ylmethyl)acetamide Analogs in Research

The design of novel analogs of this compound is often guided by established principles of medicinal chemistry, including isosteric and bioisosteric replacements, scaffold hopping, and structure-based drug design. A key strategy involves the modification of the thiazole (B1198619) ring, the acetamide (B32628) linker, and the terminal methyl group to explore the chemical space around the core scaffold and optimize interactions with specific biological targets.

For instance, in the development of tubulin polymerization inhibitors, a rational design approach involved maintaining the 3,4,5-trimethoxyphenyl moiety, a known pharmacophore for antitubulin activity, while introducing a thiazole-2-acetamide linker as a rigid heterocyclic scaffold. nih.gov This strategy aimed to combine the essential binding features for tubulin with the favorable pharmacokinetic properties often associated with the thiazole ring. Molecular docking studies are frequently employed to predict the binding modes of designed analogs and to rationalize their observed activities, guiding further structural modifications. nih.gov

Another rational approach involves a hybridization strategy, where the N-(thiazol-2-yl)acetamide scaffold is combined with other pharmacologically active moieties. For example, the linkage of the thiazole-acetamide core with a pyridazinone ring has been explored for anticonvulsant activity. nih.gov This design was based on the hypothesis that the combined scaffold would exhibit synergistic or enhanced biological effects.

Impact of Structural Modifications on Mechanistic Interactions

The modification of the this compound scaffold at various positions has a profound impact on its mechanistic interactions with biological targets. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and efficacy.

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The crystal structure of the parent compound, N-(thiazol-2-yl)acetamide, reveals a largely planar arrangement of the thiazole and acetamide groups, stabilized by intermolecular hydrogen bonds. nih.govresearchgate.net This planarity can be influenced by the introduction of substituents.

For example, in 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide, the dihedral angle between the phenyl and thiazole rings is a significant 83.5°, indicating a substantial twist from planarity. biolscigroup.us The acetamide group, however, remains nearly coplanar with the thiazole ring. This conformational arrangement, dictated by the steric hindrance of the methylphenyl group, directly impacts how the molecule can fit into a binding pocket. The relative orientation of the different ring systems and functional groups is crucial for establishing specific interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of a target protein. Molecular docking studies on various thiazole derivatives have shown that the thiazole ring can be deeply involved in non-covalent interactions, including sulfur bonds and arene-H bonds, with the binding site. nih.gov

While the parent this compound is achiral, the introduction of chiral centers into its derivatives can lead to stereoisomers with distinct biological activities. The spatial arrangement of substituents can significantly affect the molecule's ability to bind to a chiral biological target, such as an enzyme or receptor active site.

Currently, there is a limited amount of publicly available research specifically detailing the stereochemical considerations in the design of this compound analogs. However, the principles of stereoselective drug design are broadly applicable. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, the synthesis and biological evaluation of individual stereoisomers of chiral this compound derivatives would be a critical step in developing potent and selective therapeutic agents. The separate investigation of enantiomers would allow for a more precise understanding of the structure-activity relationship and could lead to the identification of the eutomer, the more active stereoisomer.

Correlation between Molecular Architecture and Biological Interaction Profiles

Extensive structure-activity relationship (SAR) studies have been conducted on N-(thiazol-2-yl)-benzamide analogs, which share a similar core structure, as antagonists of the Zinc-Activated Channel (ZAC). rsc.org These studies have revealed that substitutions on both the thiazole and phenyl rings significantly impact activity. For instance, bulky substituents at the 4-position of the thiazole ring were found to be detrimental to activity. rsc.org Conversely, certain substitutions on the phenyl ring led to more potent ZAC inhibition.

In the context of anticancer activity, the substitution pattern on the thiazole ring and the nature of the group attached to the acetamide nitrogen are crucial. For example, in a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, the presence of an ortho-chlorine moiety on the terminal phenyl ring resulted in the most active derivative against HeLa cells. nih.gov This highlights the importance of electronic and steric factors in determining cytotoxic potency.

The table below summarizes the impact of structural modifications on the biological activity of selected this compound analogs and related compounds.

Compound/AnalogStructural ModificationBiological Target/ActivityKey FindingsReference
2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamideHybridization with a pyridazinone ringAnticonvulsantElectron-withdrawing groups on the phenyl ring of the pyridazinone moiety enhance activity. nih.gov
N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide derivativesSubstitution with a trimethoxyphenyl group and further modificationsTubulin polymerization inhibition (Anticancer)The trimethoxyphenyl group is a key pharmacophore. Substitutions on the acetamide nitrogen influence potency. nih.gov
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivativesPhenylacetamido group at the acetamide nitrogen and substitutions on the terminal phenyl ringCytotoxicity (Anticancer)Ortho-chloro substitution on the terminal phenyl ring showed the highest activity against HeLa cells. nih.gov
N-(thiazol-2-yl)-benzamide analogsVarious substitutions on the thiazole and phenyl ringsZAC antagonismBulky groups at the 4-position of the thiazole are not tolerated. Phenyl ring substitutions modulate potency. rsc.org
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamideBenzothiazole core with a p-tolyl substituentUrease inhibitionFound to be a potent urease inhibitor, with H-bonding being important for inhibition. nih.gov

No Publicly Available Research Details the Molecular and Biological Interactions of this compound

Despite a comprehensive search of available scientific literature, no specific preclinical or mechanistic data has been found for the chemical compound this compound. As a result, a detailed article on its molecular mechanisms and biological interactions as per the requested outline cannot be generated at this time.

Extensive database searches for "this compound" and related terms concerning its biological activity have not yielded any studies that investigate its specific molecular targets, enzyme inhibition kinetics, receptor binding profiles, or its effects on cellular signaling and gene expression. The scientific community has not published research that would provide the necessary data to fulfill the requested article's detailed structure.

While the searches did identify studies on structurally related compounds, the strict requirement to focus solely on this compound prevents the inclusion of this information. These related compounds include:

N-(thiazol-2-yl)acetamide : A similar compound lacking the methylene (B1212753) bridge, for which synthesis and crystal structure data are available. semanticscholar.orgnih.gov General statements about the biological relevance of the thiazole and amide functional groups have been made in the context of this molecule. semanticscholar.orgnih.gov

N-(thiazol-2-yl)benzamide analogs : These compounds, which feature a benzamide (B126) group instead of an acetamide, have been investigated as antagonists of the Zinc-Activated Channel (ZAC). semanticscholar.orgnih.gov

Other complex thiazole derivatives : Research has been conducted on more complex molecules containing the thiazole-acetamide scaffold, exploring their potential as anticancer or antimicrobial agents. ijcce.ac.irsid.irnih.gov

However, the molecular and biological activities of these related compounds cannot be scientifically extrapolated to this compound. Minor changes in chemical structure can lead to significant differences in biological function.

Therefore, without any dedicated research on this compound, it is impossible to provide an accurate and informative article on its molecular mechanisms and biological interactions.

Molecular Mechanisms and Biological Interactions Preclinical, Mechanistic Focus

Cellular Biochemistry and Signaling Pathway Modulation (In Vitro Studies)

Mechanistic Investigations of Cellular Response (e.g., anti-proliferative, anti-microbial in cell lines)

The anti-proliferative and anti-microbial activities of N-(thiazol-2-yl)acetamide derivatives have been the subject of numerous preclinical studies, revealing a variety of mechanisms of action.

A novel series of 2,4-disubstituted thiazole (B1198619) derivatives were found to be potent inhibitors of tubulin polymerization, a key process in cell division. nih.gov One of the most effective compounds in this series demonstrated superior activity to the reference compound combretastatin (B1194345) A-4. nih.gov These compounds were also shown to have a high therapeutic index, with minimal cytotoxic effects on normal cells. nih.gov

In the context of targeted cancer therapy, N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives have been identified as novel inhibitors of BCR-ABL1, a fusion protein associated with certain types of leukemia. researchgate.net The most potent of these compounds exhibited significant anti-proliferative activity against leukemia cell lines and demonstrated synergistic effects when combined with other targeted therapies. researchgate.net

Furthermore, certain N-benzyl substituted acetamide (B32628) derivatives of thiazole have shown inhibitory activity against Src kinase, an enzyme often overactive in cancer cells. chapman.edu The unsubstituted N-benzyl derivative, in particular, demonstrated notable inhibition of c-Src kinase. chapman.edu

In the realm of antimicrobial research, N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have been synthesized and evaluated for their urease inhibitory activity, a key target in combating infections by urease-producing bacteria. nih.gov Several of these compounds were found to be more potent than the standard inhibitor, with molecular docking studies suggesting they bind to the non-metallic active site of the enzyme. nih.gov Additionally, some N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species. researchgate.net

The induction of apoptosis, or programmed cell death, is another key mechanism through which thiazole derivatives exert their anti-cancer effects. Studies on bis-thiazole derivatives have shown their ability to induce apoptosis in cancer cell lines through a mitochondrial-dependent pathway, involving the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. frontiersin.org

Table 1: Anti-proliferative Activity of Selected N-(thiazol-2-yl)acetamide Derivatives

Compound Type Target/Mechanism Cell Lines Key Findings Reference
2,4-disubstituted thiazole derivatives Tubulin polymerization inhibition Four human cancer cell lines More potent than combretastatin A-4, low cytotoxicity in normal cells. nih.gov
N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives BCR-ABL1 inhibition Leukemia cell lines Potent anti-proliferative activity, synergistic effects with other drugs. researchgate.net
N-benzyl substituted acetamide derivatives Src kinase inhibition NIH3T3/c-Src527F, SYF/c-Src527F Unsubstituted N-benzyl derivative showed significant c-Src kinase inhibition. chapman.edu
Bis-thiazole derivatives Apoptosis induction Various cancer cell lines Induced mitochondrial-dependent apoptosis. frontiersin.org

Table 2: Anti-microbial Activity of Selected N-(thiazol-2-yl)acetamide Derivatives

Compound Type Target/Mechanism Organisms Key Findings Reference
N-(6-arylbenzo[d]thiazol-2-yl)acetamides Urease inhibition Urease-producing bacteria More potent than the standard inhibitor. nih.gov
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives Not specified Gram-positive and Gram-negative bacteria, fungal species Promising in vitro antimicrobial activity. researchgate.net

Biotransformation and Metabolic Fate in Preclinical In Vitro and Mechanistic In Vivo Models

Cellular Permeability and Intracellular Distribution Studies

The ability of a compound to penetrate cell membranes is a critical determinant of its biological activity. Thiazole derivatives often exhibit an amphiphilic nature, possessing both hydrophobic and hydrophilic regions, which can facilitate their entry into microbial cell membranes. mdpi.com This characteristic is thought to contribute to their effectiveness against both Gram-positive and Gram-negative bacteria by allowing them to permeate the bacterial cell membrane, leading to leakage of cytoplasmic contents and subsequent cell death. globalresearchonline.net The lipophilicity of thiazole derivatives, often measured by the partition coefficient (LogP), is a key factor influencing their ability to cross biological membranes. researchgate.net For instance, studies on N-benzyl substituted thiazolyl acetamide derivatives suggest that factors like lipid solubility and cellular uptake contribute to their anticancer activities. chapman.edu

Enzymatic Biotransformation Pathways and Metabolite Identification (preclinical, mechanistic)

The biotransformation of drugs containing a thiazole ring is often mediated by cytochrome P450 (CYP) enzymes. nih.gov Quantum chemical studies have explored the molecular mechanisms of thiazole biotransformation, identifying several potential metabolic pathways, including epoxidation of the C=C double bond, S-oxidation, N-oxidation, and oxaziridine (B8769555) formation. nih.gov The energy barrier for epoxidation is generally lower than for other oxidative pathways, suggesting it may be a primary route of metabolism. nih.gov The presence of an amino group on the thiazole ring can further facilitate these metabolic reactions. nih.gov

These metabolic processes can lead to the formation of reactive metabolites, which are highly electrophilic and can form covalent bonds with cellular macromolecules. nih.gov For example, the microsomal epoxidation of the thiazole ring can lead to the formation of thioamides as ring cleavage products. Molecular docking analyses have shown that many thiazole-containing compounds can orient themselves within the active sites of various CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) in a way that favors metabolism at the thiazole ring.

Interaction with Biological Macromolecules (e.g., DNA, RNA, lipids)

The interaction of small molecules with biological macromolecules is a fundamental aspect of their mechanism of action. Thiazole derivatives have been shown to interact with nucleic acids, which can contribute to their biological effects.

Thiazole orange, a fluorescent cyanine (B1664457) dye containing a thiazole ring, is well-known for its ability to bind to both DNA and RNA, primarily through intercalation or stacking between base pairs. nih.gov This binding restricts the intramolecular motion of the dye, leading to a significant increase in its fluorescence. nih.gov This property has been utilized to develop probes for detecting nucleic acids and studying their interactions with other molecules. rsc.org

Studies on dinuclear copper(II) complexes with a thiazole ligand have demonstrated that these complexes can bind to calf thymus DNA (CT-DNA) via an intercalative mode. rsc.org This interaction is believed to be a key factor in their antitumor activity. rsc.org Similarly, some thiazole derivatives linked to an N-phenylmorpholine moiety have been shown to bind to single-stranded DNA (SS-DNA) through intercalation. nih.gov

The interaction of thiazole derivatives is not limited to nucleic acids. As mentioned earlier, their amphiphilic nature suggests an affinity for lipids, which facilitates their passage through cell membranes. mdpi.com

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental to confirming the identity and assessing the purity of a synthesized chemical compound like N-(thiazol-2-ylmethyl)acetamide. Each technique provides unique insights into the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound.

¹H NMR: This technique would be used to identify the number of distinct proton environments and their neighboring protons. For this compound, one would expect to observe specific signals corresponding to the methyl protons (CH₃), the methylene (B1212753) protons (-CH₂-), the two protons on the thiazole (B1198619) ring, and the amide proton (N-H). The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, triplet), and integration (relative number of protons) of each signal would confirm the connectivity of the molecule.

¹³C NMR: This analysis would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the acetamide (B32628) group, the methyl and methylene carbons, and the carbons of the thiazole ring.

2D NMR Techniques: Advanced experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively establish the connectivity between protons and carbons, confirming the precise arrangement of atoms within the this compound structure.

No specific experimental NMR data for this compound is currently available in published literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Accurate Mass Determination: An HRMS technique, such as ESI-TOF (Electrospray Ionization - Time of Flight), would measure the mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula, C₆H₈N₂OS.

Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, the resulting pattern provides further structural confirmation. Expected fragments for this compound would include the loss of the acetyl group or cleavage at the methylene bridge, leading to characteristic daughter ions that reinforce the proposed structure.

No specific experimental HRMS data for this compound is currently available in published literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems like the thiazole ring. The spectrum would show one or more absorption maxima (λ_max_) that are characteristic of the thiazole-containing chromophore.

No specific experimental IR or UV-Vis data for this compound is currently available in published literature.

Chromatographic Methods for Separation and Quantitative Analysis in Complex Matrices

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration in various samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination

HPLC is the standard method for assessing the purity of a non-volatile compound and for its quantification. A typical method would involve:

Column: A reverse-phase column (e.g., C18).

Mobile Phase: A gradient mixture of water (often with an acid modifier like formic acid for better peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: A UV detector set to a wavelength where the compound strongly absorbs (determined by UV-Vis spectroscopy).

The resulting chromatogram would show a primary peak for this compound, with its retention time being a characteristic property under the specific method conditions. The area of this peak is proportional to the concentration, allowing for quantitative analysis. Purity is assessed by the percentage of the total peak area that the main peak represents.

No specific experimental HPLC methods for this compound are currently available in published literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolic Profiling

GC-MS is a powerful technique for separating and identifying volatile compounds. While this compound itself may have limited volatility, GC-MS could be used to:

Analyze Volatile Impurities: Assess the presence of any volatile starting materials or byproducts from its synthesis.

Metabolic Profiling: In a research context, if the compound were derivatized to increase its volatility or if its metabolites were volatile, GC-MS could be used to detect and quantify these species in biological matrices. The gas chromatograph would separate the components of the mixture, and the mass spectrometer would provide mass spectra for each, allowing for their identification.

No specific experimental GC-MS data for this compound is currently available in published literature.

X-Ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not prominently available in the searched literature, the analysis of closely related structures demonstrates the power of this technique. For instance, the crystal structure of N-(thiazol-2-yl)acetamide (a related compound lacking the methylene bridge) has been reported in detail. nih.govresearchgate.net This compound crystallizes in a monoclinic system with the space group P2/c. researchgate.net The analysis revealed that the crystal structure is stabilized by intermolecular N—H···N and C—H···O hydrogen bonds, which define the packing of the molecules in the crystal lattice. nih.govresearchgate.net

Such an analysis for this compound would similarly reveal its precise solid-state conformation, including the dihedral angles between the thiazole ring and the acetamide side chain, and detail the intermolecular forces, such as hydrogen bonds, that govern its crystal packing. This information is fundamental for structure-activity relationship (SAR) studies and in computational modeling.

Table 1: Crystallographic Data for the Related Compound N-(thiazol-2-yl)acetamide

This table presents the experimentally determined crystallographic data for N-(thiazol-2-yl)acetamide, a structurally similar compound.

ParameterValueReference
Molecular FormulaC₅H₆N₂OS nih.gov
Molecular Weight (Mr)142.18 nih.gov
Crystal SystemMonoclinic nih.govresearchgate.net
Space GroupP2/c researchgate.net
a (Å)16.0650 (12) nih.govresearchgate.net
b (Å)11.3337 (8) nih.govresearchgate.net
c (Å)7.0670 (5) nih.govresearchgate.net
β (°)101.908 (10) nih.govresearchgate.net
Volume (ų)1259.04 (16) nih.govresearchgate.net
Z (Molecules per unit cell)8 nih.govresearchgate.net
Temperature (K)173 nih.gov

Biophysical Techniques for Molecular Interaction Analysis

To understand the potential biological activity of a compound, it is essential to quantify its interactions with target macromolecules. Biophysical techniques offer direct measurement of the thermodynamics and kinetics that define these molecular binding events.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that measures the heat released or absorbed during a binding event. nih.govnih.gov By titrating a ligand, such as this compound, into a solution containing a target macromolecule (e.g., a protein or enzyme), ITC can directly determine the key thermodynamic parameters of the interaction in a single experiment. nih.govspringernature.com These parameters include the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). nih.gov From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) are calculated, providing a complete thermodynamic profile of the binding process. This profile is invaluable for understanding the forces driving the interaction, whether it is enthalpy-driven (favorable bond formation) or entropy-driven (increased disorder, often from hydrophobic effects). nih.gov

Table 2: Hypothetical ITC Data for this compound Binding to a Target Protein

This table illustrates the type of thermodynamic data that would be obtained from an ITC experiment studying the interaction of this compound with a biological target.

Thermodynamic ParameterHypothetical Value
Association Constant (Kₐ)5.0 x 10⁵ M⁻¹
Dissociation Constant (K₋)2.0 µM
Enthalpy Change (ΔH)-12.5 kcal/mol
Entropy Change (TΔS)-4.7 kcal/mol
Gibbs Free Energy Change (ΔG)-7.8 kcal/mol
Stoichiometry (n)1.05

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free, real-time optical sensing technique used to study the kinetics of molecular interactions. helsinki.fi In a typical SPR experiment, a target protein is immobilized on a sensor chip with a thin metal film. helsinki.fimdpi.com A solution containing the analyte, in this case this compound, is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of the surface plasmons. helsinki.fi

This allows for the real-time monitoring of both the association (on-rate, kₐ) and dissociation (off-rate, k₋) of the complex. The ratio of these rates (k₋/kₐ) provides the equilibrium dissociation constant (K₋), which is a measure of binding affinity. SPR is particularly valuable for its kinetic insights; for example, a compound's therapeutic efficacy can be influenced by how long it remains bound to its target (i.e., its dissociation rate). mdpi.com

Table 3: Hypothetical SPR Kinetic Data for this compound Interaction

This table shows representative kinetic parameters that could be determined for the binding of this compound to an immobilized target protein using SPR.

Kinetic ParameterHypothetical Value
Association Rate (kₐ)2.1 x 10⁴ M⁻¹s⁻¹
Dissociation Rate (k₋)4.2 x 10⁻² s⁻¹
Dissociation Constant (K₋)2.0 µM

Computational and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

In studies of various acetamide (B32628) and thiazole (B1198619) derivatives, DFT has been instrumental. For instance, DFT calculations have been performed on 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide derivatives to analyze their local reactivity as potential anti-HIV drugs. nih.govnih.gov These studies use Fukui functions, derived from DFT, to predict sites of nucleophilic and electrophilic attack. nih.govnih.gov Similarly, DFT analysis of thiazole carboxamide derivatives designed as COX inhibitors has been used to calculate HOMO and LUMO energies to predict their chemical stability and reactivity. nih.govnih.govacs.org For a series of newly synthesized thiazole carboxamide derivatives, the calculated HOMO-LUMO energy gaps (ΔE) were used to correlate with their chemical stability and reactivity. nih.gov

CompoundHOMO (eV)LUMO (eV)ΔE (eV)
Celecoxib (B62257)-0.240-0.0590.181
Compound 2a-0.197-0.0790.118
Compound 2b-0.211-0.0700.141
Compound 2j-0.223-0.0750.148
Data from a study on thiazole carboxamide derivatives as COX inhibitors. nih.gov

Ab Initio Methods for High-Accuracy Property and Conformational Analysis

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate predictions of molecular properties and are particularly useful for conformational analysis.

For peptide-derived oxazoles and thiazoles, ab initio calculations at the RHF/6-31G* and MP2/6-31G//RHF/6-31G levels of theory have been used to investigate rotational profiles and the effects of conjugation and hydrogen bonding. nih.gov Such studies are crucial for developing accurate parameters for molecular mechanics force fields like AMBER, which are then used in larger-scale simulations such as molecular dynamics. nih.gov While a specific ab initio study on N-(thiazol-2-ylmethyl)acetamide is not available, the crystal structure of its isomer, N-(thiazol-2-yl)acetamide, has been determined, providing precise bond lengths and angles that could be used to validate and benchmark ab initio calculations. nih.govptfarm.plnih.govresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular modeling techniques like docking and dynamics simulations are essential tools in drug discovery and materials science to predict how a molecule might interact with a biological target or how it behaves over time.

Ligand-Protein Docking for Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Numerous studies have employed molecular docking to investigate the potential of thiazole derivatives as inhibitors of various enzymes. For example, novel thiazole derivatives have been docked into the active site of tubulin to predict their binding interactions and guide the design of new anticancer agents. nih.govacs.org In one such study, the docking results for compounds 7c and 9a showed free binding energies of -14.15 and -14.50 kcal/mol, respectively, correlating well with their observed tubulin polymerization inhibitory activity. nih.gov Similarly, docking studies on 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives helped in the development of BACE-1 inhibitors for potential treatment of Alzheimer's disease. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Stability

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a molecule or a ligand-protein complex over time. These simulations solve Newton's equations of motion for a system of atoms and molecules.

MD simulations have been used to study the stability of protein-ligand complexes involving thiazole derivatives. For instance, MD simulations of hybrid chalcone-thiazole derivatives complexed with DNA gyrase B were performed to confirm the stability of the binding interactions predicted by molecular docking. nih.govresearchgate.net The stability was assessed by analyzing parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation time. nih.govresearchgate.net In another study, MD simulations were used to investigate thiazole derivatives as potential inhibitors of the LasR protein in Pseudomonas aeruginosa, confirming the stability of the predicted binding modes. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR studies have been successfully applied to various series of thiazole derivatives to predict their biological activities. For example, a QSAR analysis of 19 thiazole derivatives with H1-antihistamine activity was conducted to identify the key physicochemical parameters responsible for their activity. ptfarm.plnih.gov The study found that parameters such as polarizability, HOMO energy, and hydration energy were important for discriminating between compounds with high and low activity. nih.gov In another study, 2D and 3D-QSAR models were developed for aryl thiazole derivatives to predict their antimicrobial activity. ijpsdronline.com These models help in the design of new, more potent antimicrobial agents by identifying the structural features that are crucial for their activity. ijpsdronline.com

QSAR ModelStatistical ParameterValue
2D-QSAR (G+ inhibition)0.9521
0.8619
3D-QSAR (G+ inhibition)0.8283
predictive r²0.4868
Statistical validation parameters for 2D and 3D-QSAR models developed for aryl thiazole derivatives with antimicrobial activity. ijpsdronline.com

Pharmacophore Modeling and Ligand-Based Design Strategies

When the 3D structure of a biological target is unknown, ligand-based design strategies become paramount. Pharmacophore modeling is a powerful ligand-based approach that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target.

This methodology has been successfully applied to various classes of thiazole derivatives. lew.ronih.gov For example, a ligand-based approach was used to design novel VEGFR-2 inhibitors by integrating the privileged oxindole (B195798) and thiazole scaffolds, inspired by the pharmacophoric features of the known inhibitor sunitinib. nih.gov In another study, a five-point pharmacophore model was generated for a series of thiazole derivatives acting as PIN1 inhibitors. lew.ro This model, designated ADRRR.2, consisted of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. lew.ro The resulting pharmacophore hypothesis was then used as a 3D query to guide the design of new analogs with enhanced affinity. lew.ro

Similarly, a pharmacophore model for selective COX-2 inhibitors was developed that contained two aromatic rings and one hydrogen bond acceptor feature. semanticscholar.org These models provide a 3D blueprint for activity, allowing researchers to rationally design new molecules, such as derivatives of this compound, that fit the required spatial and chemical features for a desired biological effect. These strategies rely on the principle that molecules with similar shapes and electronic properties often exhibit similar biological activities.

Table 3: Examples of Pharmacophore Models for Thiazole Derivatives

TargetKey Pharmacophoric FeaturesModel DesignationDescriptionReference
PIN11 H-bond Acceptor, 1 H-bond Donor, 3 Aromatic RingsADRRR.2A five-point model used to guide the design of novel inhibitors with enhanced affinity. lew.ro
VEGFR-2Indolin-2-one core, H-bond donor-acceptor (HBA-HBD) domain, aromatic linker, hydrophobic pocket occupancyN/A (Feature-based)Inspired by sunitinib; led to the design of new 2-oxoindolin-3-ylidene thiazole derivatives. nih.gov
COX-22 Aromatic Rings, 1 H-bond AcceptorN/A (Feature-based)Model developed from known selective COX-2 inhibitors like celecoxib and rofecoxib. semanticscholar.org

Future Directions and Research Gaps

Emerging Methodologies and Technologies for N-(thiazol-2-ylmethyl)acetamide Research

The future of this compound research will likely be shaped by the adoption of advanced synthetic strategies and computational tools. These emerging methodologies promise to accelerate the discovery of novel analogs with enhanced potency and selectivity.

Computational chemistry and in silico screening are also poised to play a pivotal role. Molecular docking and virtual screening have already been successfully employed to identify and optimize thiazole-based inhibitors for various protein targets. nih.gov These computational approaches allow for the rapid assessment of large virtual libraries of compounds against a target of interest, prioritizing those with the highest predicted binding affinity and most favorable interaction profiles. This can significantly reduce the time and cost associated with traditional high-throughput screening campaigns.

Technology/MethodologyPotential Application in this compound Research
Modern Catalytic Systems (e.g., EDC/HOBt)Enhanced efficiency and regioselectivity in the synthesis of novel analogs. smolecule.com
One-Pot SynthesisStreamlined and more economical production of compound libraries. analis.com.my
Microwave-Assisted Organic Synthesis (MAOS)Accelerated reaction times and improved yields for analog synthesis.
Molecular Docking & Virtual ScreeningRapid identification of potential biological targets and lead optimization. nih.gov
High-Throughput Screening (HTS)Discovery of novel biological activities and mechanisms of action.

Unexplored Mechanistic Avenues and Biological Targets

While the thiazole (B1198619) scaffold is known for a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects, the specific molecular mechanisms and protein targets of this compound itself are not extensively characterized. nih.govijcce.ac.ir Future research should focus on elucidating these pathways to better understand its therapeutic potential.

A significant breakthrough in this area has been the identification of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC). nih.gov ZAC is a member of the Cys-loop receptor superfamily, and its dysregulation has been implicated in various physiological processes. The discovery of a thiazole-based antagonist opens up a new and exciting avenue for investigating the role of ZAC in health and disease, and this compound and its derivatives could be valuable tools in this endeavor.

Furthermore, numerous studies have highlighted the anticancer potential of various thiazole derivatives. ijcce.ac.ir Mechanisms of action for some of these compounds include the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of protein kinases. ijcce.ac.ir However, the specific kinases or other signaling proteins that are modulated by this compound remain largely unknown. A systematic investigation into its effects on various cancer-related signaling pathways could reveal novel therapeutic targets.

Potential Biological TargetRationale for Investigation
Zinc-Activated Channel (ZAC)Analogs have shown selective antagonism, suggesting a promising and underexplored target. nih.gov
Protein KinasesMany thiazole derivatives exhibit anticancer activity through kinase inhibition. nih.gov
Inflammatory Pathway Enzymes (e.g., COX, LOX)The known anti-inflammatory properties of thiazoles suggest these as potential targets. nih.gov
Microbial EnzymesThe thiazole scaffold is present in numerous antimicrobial agents, indicating potential for new anti-infective research. nih.govnih.gov

Integration of this compound Research with Systems Biology and Omics Approaches

To gain a comprehensive understanding of the biological effects of this compound, future research must move beyond single-target investigations and embrace a systems-level perspective. The integration of "omics" technologies, such as proteomics, metabolomics, and transcriptomics, can provide an unbiased and global view of the cellular response to this compound.

Proteomics , particularly activity-based protein profiling (ABPP), offers a powerful tool for identifying the direct protein targets of this compound within a complex biological system. nih.govrsc.orgresearchgate.net By designing a probe version of the compound, researchers can "fish out" its binding partners from cell lysates or even in living cells, providing direct evidence of its molecular interactions.

Metabolomics can reveal the downstream effects of this compound on cellular metabolism. By analyzing the global changes in metabolite levels following treatment, researchers can identify metabolic pathways that are perturbed by the compound. This information can provide crucial insights into its mechanism of action and potential off-target effects.

Transcriptomics , through techniques like RNA sequencing, can identify changes in gene expression that are induced by this compound. This can help to elucidate the signaling pathways that are activated or inhibited by the compound and can point towards upstream regulatory molecules.

The data generated from these omics approaches can then be integrated using computational systems biology tools to construct network models of the compound's effects. This holistic approach can reveal emergent properties and unexpected connections that would be missed by traditional, reductionist methods.

Potential for this compound as a Chemical Probe for Fundamental Biological Processes

Beyond its potential as a therapeutic agent, the simple and synthetically accessible structure of this compound makes it an attractive candidate for development as a chemical probe. Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native environment. nih.gov

An ideal chemical probe possesses high potency and selectivity for its target. While the selectivity of the parent compound is not fully established, the demonstrated ability to modify the thiazole scaffold and identify highly selective ligands, such as the ZAC antagonists, highlights the potential for developing a selective this compound-based probe. nih.gov

The core structure of a chemical probe typically includes a reactive group or "warhead" that can covalently bind to the target protein, a recognition element that directs it to the target, and a reporter tag for detection. chemicalprobes.org The acetamide (B32628) moiety of this compound could potentially be modified to incorporate a reactive group, or the thiazole ring itself could be functionalized with a tag for visualization or pull-down experiments. The development of such a probe would be invaluable for studying the biology of its yet-to-be-discovered primary target. For example, a fluorescently tagged version could be used to visualize the subcellular localization of its target protein in real-time.

The journey from a bioactive compound to a validated chemical probe is a rigorous one, requiring extensive characterization of its selectivity and mechanism of action. However, the potential rewards in terms of advancing our understanding of fundamental biological processes make this a worthy endeavor for future research into this compound.

Q & A

Q. Basic Characterization

  • NMR spectroscopy : ¹H NMR confirms methylene (–CH₂–) and acetamide (–CO–NH–) protons, while ¹³C NMR identifies carbonyl (170–175 ppm) and thiazole ring carbons .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 207.0587) .
  • IR spectroscopy : Detects amide C=O stretches (~1664 cm⁻¹) and N–H bends (~3473 cm⁻¹) .

How can X-ray crystallography resolve ambiguities in structural determination?

Advanced Characterization
Single-crystal X-ray diffraction:

  • Clarifies bond angles (e.g., C–S–C in thiazole at ~86°) and hydrogen-bonding networks (N–H⋯N interactions) .
  • Identifies polymorphism or solvate formation impacting stability .
    Methodology : Grow crystals in acetone/ethanol mixtures and refine data with SHELXL .

What experimental designs are recommended for evaluating biological activity?

Q. Biological Activity

  • In vitro assays : Screen against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) using fluorogenic substrates .
  • Molecular docking : Use AutoDock Vina to predict binding affinities with proteins (e.g., COX-2) and validate via IC₅₀ measurements .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves .

How should researchers address contradictory biological activity data across studies?

Q. Data Contradiction Analysis

  • Assay variability : Compare buffer pH, incubation times, and cell passage numbers .
  • Structural analogs : Test derivatives to isolate activity contributions (e.g., replacing thiophene with furan) .
  • Meta-analysis : Use tools like RevMan to statistically reconcile IC₅₀ discrepancies .

What computational tools are effective for predicting structure-activity relationships (SAR)?

Q. Computational Methods

  • QSAR modeling : Employ Gaussian09 for DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO) with activity .
  • MD simulations : Analyze ligand-protein stability (e.g., GROMACS) over 100-ns trajectories .

How does solvent choice impact the stability of this compound in solution?

Q. Stability & Degradation

  • Polar solvents : DMSO accelerates hydrolysis of the acetamide group; use acetonitrile for long-term storage .
  • Degradation products : Monitor via HPLC for thiazole ring-opening byproducts under acidic conditions .

What insights do hydrogen-bonding patterns provide for crystallographic analysis?

Q. Crystallography

  • N–H⋯N interactions : Stabilize crystal packing (e.g., distance ~2.8 Å) and influence solubility .
  • C–H⋯O bonds : Correlate with melting points and hygroscopicity .

How can structural modifications enhance target selectivity in drug discovery?

Q. Structure-Activity Optimization

  • Thiazole substitution : Introduce electron-withdrawing groups (e.g., –Cl) to enhance binding to hydrophobic pockets .
  • Acetamide linker : Replace with sulfonamide for improved metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.